molecular formula C18H19N3O2S B6097420 N-BENZYL-2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE

N-BENZYL-2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE

Cat. No.: B6097420
M. Wt: 341.4 g/mol
InChI Key: ZQNPIMUZKYDZLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-BENZYL-2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound with a molecular formula of C18H19N3O2S. This compound features a benzimidazole ring, which is a fused heterocyclic structure containing both benzene and imidazole rings. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Ring: This step involves the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a suitable base.

    Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: Finally, the benzyl group is introduced through an acylation reaction with benzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

N-BENZYL-2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-BENZYL-2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to bind to various enzymes and receptors, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole, mebendazole, and thiabendazole share the benzimidazole core structure and exhibit similar biological activities.

    Thioether-Containing Compounds: Compounds with thioether linkages, such as certain antibiotics and antifungal agents.

Uniqueness

N-BENZYL-2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group and the benzyl moiety may enhance its solubility and bioavailability compared to other benzimidazole derivatives.

Properties

IUPAC Name

N-benzyl-2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-2-23-14-8-9-15-16(10-14)21-18(20-15)24-12-17(22)19-11-13-6-4-3-5-7-13/h3-10H,2,11-12H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNPIMUZKYDZLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101323703
Record name N-benzyl-2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101323703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642578
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

442658-98-2
Record name N-benzyl-2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101323703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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